

Live Cell Imaging with LysoTracker Green DND-26: Application Notes and Protocols

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Compound of Interest

Compound Name: Green DND-26

Cat. No.: B15554350

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Introduction

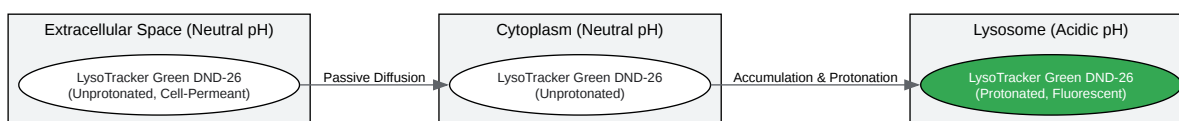
LysoTracker **Green DND-26** is a fluorescent probe that is highly selective for acidic organelles, making it an excellent tool for visualizing and tracking lysosomes and other acidic vesicles in live cells.[1] This cell-permeant dye consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH, allowing it to freely cross the plasma membrane.[2][3] Once inside the cell, the probe accumulates in acidic compartments (pH 4.5-5.5) where the weakly basic moiety becomes protonated, leading to its retention and bright green fluorescence.[2][3][4] This accumulation within lysosomes allows for the study of their morphology, trafficking, and function in various cellular processes, including autophagy, endocytosis, and lysosomal storage diseases.[2][3][5]

Product Information

Property	Value	Reference
Excitation Maximum	504 nm	[2][6][7]
Emission Maximum	511 nm	[2][6][7]
Recommended Filter Set	FITC	[2][6]
Molecular Weight	398.69 g/mol	[8]
Solvent	DMSO	[8]
Storage	-20°C, desiccated and protected from light	[8]

Staining Mechanism and Cellular Function

The mechanism of LysoTracker **Green DND-26** staining is based on its ability to accumulate in acidic organelles.[1] In the neutral pH environment of the cytoplasm, the dye is largely unprotonated and can freely diffuse across cellular membranes.[2] Upon encountering the acidic lumen of a lysosome, the dye's weakly basic side chain becomes protonated.[2] This charged form of the dye is less membrane-permeant and is effectively trapped within the acidic organelle, leading to a significant increase in fluorescence intensity in these structures.[3]



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Figure 1. Mechanism of LysoTracker **Green DND-26** accumulation in lysosomes.

Quantitative Data Summary

The optimal concentration and incubation time for LysoTracker **Green DND-26** can vary depending on the cell type and experimental conditions.[9] The following table provides a

summary of recommended starting concentrations and incubation times.

Parameter	Recommended Range	Notes	Reference
Working Concentration	50 - 100 nM	Start with 50 nM and optimize as needed. Higher concentrations may be required for cells with high lysosomal content.	[6]
Incubation Time	15 - 30 minutes	Longer incubation times (beyond 2 hours) may lead to signal degradation and cellular toxicity.[6] For some sensitive applications, shorter incubation times of 1-5 minutes are recommended to avoid potential alkalizing effects on lysosomes.[9][10]	[6]

Experimental Protocols

Note: LysoTracker **Green DND-26** is intended for live-cell imaging only and is not fixable.[7][8]

A. Staining Protocol for Adherent Cells

This protocol is suitable for cells grown on coverslips or in imaging dishes.

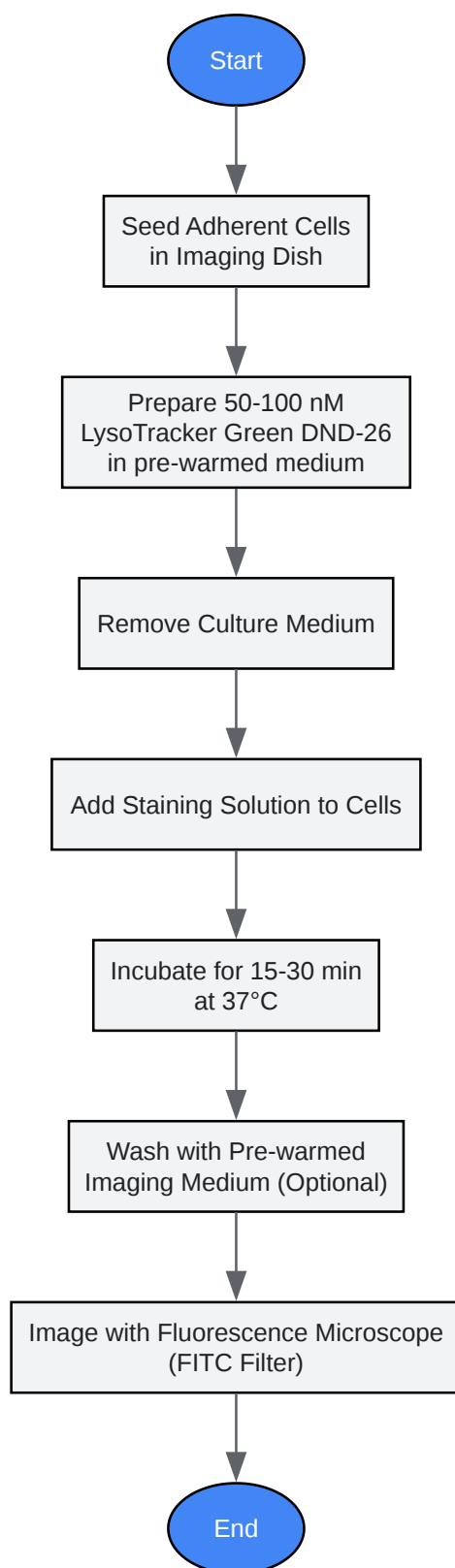
Materials:

- LysoTracker **Green DND-26** (1 mM stock in DMSO)

- Complete cell culture medium, pre-warmed to 37°C
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Live-cell imaging microscope with a FITC filter set

Procedure:

- Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and reach the desired confluency.
- Reagent Preparation: Prepare the LysoTracker **Green DND-26** staining solution by diluting the 1 mM stock solution to a final working concentration of 50-100 nM in pre-warmed complete cell culture medium. For a 50 nM working solution, dilute the 1 mM stock 1:20,000. [\[8\]](#)
- Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. [\[6\]](#)
- Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed and replaced with pre-warmed imaging medium (e.g., phenol red-free medium) just before imaging.
- Imaging: Place the imaging vessel on the microscope stage and visualize the cells using a FITC filter set.



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Figure 2. Workflow for staining adherent cells with LysoTracker **Green DND-26**.

B. Staining Protocol for Suspension Cells

Materials:

- LysoTracker **Green DND-26** (1 mM stock in DMSO)
- Complete cell culture medium, pre-warmed to 37°C
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Microcentrifuge tubes
- Centrifuge

Procedure:

- Cell Harvesting: Harvest suspension cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
- Reagent Preparation: Prepare the LysoTracker **Green DND-26** staining solution as described in the adherent cell protocol.
- Cell Resuspension and Staining: Resuspend the cell pellet gently in the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[6]
- Washing: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cells in pre-warmed imaging medium.
- Imaging: Transfer the cell suspension to a suitable imaging vessel (e.g., a chamber slide treated with an attachment factor if necessary) and proceed with imaging.

Considerations and Troubleshooting

- Phototoxicity and Photobleaching: Like many fluorescent probes, LysoTracker **Green DND-26** can be susceptible to phototoxicity and photobleaching, especially with prolonged

imaging.[6] To minimize these effects, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

- **Cell Health:** Ensure that the cells are healthy and in the logarithmic growth phase for optimal staining. Stressed or dying cells may exhibit altered lysosomal pH and morphology.[11]
- **Background Fluorescence:** To reduce background fluorescence from the culture medium, consider using phenol red-free medium for the final wash and imaging steps.[8]
- **Fixation:** Do not fix cells after staining with LysoTracker **Green DND-26**, as this will disrupt the pH gradient and lead to loss of the signal.[7][8]
- **Co-staining:** LysoTracker **Green DND-26** can be used in multicolor imaging experiments with other fluorescent probes that have compatible excitation and emission spectra.

Applications

LysoTracker **Green DND-26** is a versatile tool for a wide range of applications in cell biology and drug development, including:

- **Lysosomal Trafficking and Dynamics:** Studying the movement and interactions of lysosomes within the cell.[6]
- **Autophagy Research:** Visualizing the fusion of autophagosomes with lysosomes to form autolysosomes.[2][3]
- **Drug Screening:** Assessing the effects of compounds on lysosomal function and pH.
- **Lysosomal Storage Disorders:** Investigating the cellular phenotypes associated with these diseases.[5]
- **Cell Viability and Toxicity Assays:** Monitoring changes in lysosomal integrity as an indicator of cell health.

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